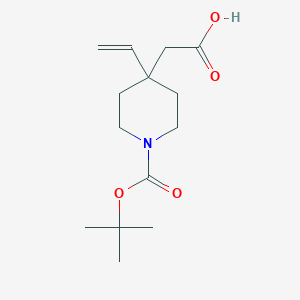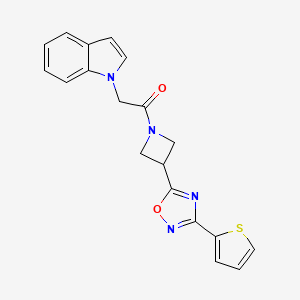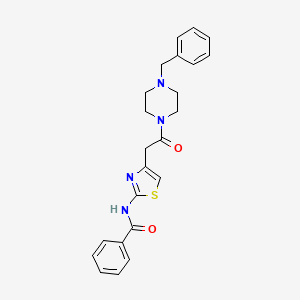
1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as oxadiazole and thiophene derivatives, which are known for their potential biological activities, including antibacterial and anticancer properties . These compounds are of interest due to their diverse pharmacological activities and the potential for developing new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, including condensation and microwave-assisted reactions. For instance, a compound with a pyrazole moiety was synthesized by condensation of 1,3-diethyl-2-thiobarbituric acid and a phenylpyrazole derivative . Another set of compounds, including pyrazoline and pyrimidine derivatives, were synthesized using microwave irradiation, starting from a propenone derivative . These methods highlight the importance of efficient synthetic routes for constructing complex molecules with potential biological activities.
Molecular Structure Analysis
The molecular structures of related compounds have been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectrometry . Additionally, polymorphism, which refers to the occurrence of different crystal structures for the same compound, has been studied in oxadiazole derivatives . The polymorphic structures were analyzed based on intermolecular interactions, such as stacking, which significantly influence the physical properties and stability of the compounds.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions of 1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. However, the related compounds discussed in the papers undergo various chemical reactions, including condensation and reactions under microwave irradiation, to form derivatives with potential biological activities . These reactions are crucial for the modification and optimization of the compounds' pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures and intermolecular interactions. For example, polymorphism can affect the solubility, melting point, and stability of the compounds . The antibacterial activity of the synthesized compounds was evaluated using the disk diffusion assay, demonstrating that some derivatives exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria . Computational studies using density functional theory have been employed to support the experimental findings and provide insights into the antibacterial activities of the compounds .
properties
IUPAC Name |
1-(2-phenylethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c23-17-7-6-15(12-22(17)10-8-14-4-2-1-3-5-14)19-20-18(21-24-19)16-9-11-25-13-16/h1-7,9,11-13H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTWUNAYCYIJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

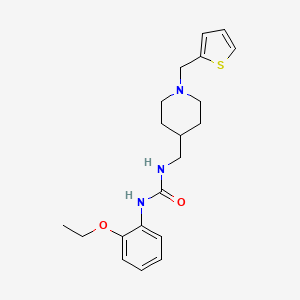
![1-(2-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2541179.png)
![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)
![2-phenyl-3-(pyridin-2-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2541185.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2541187.png)
![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541188.png)

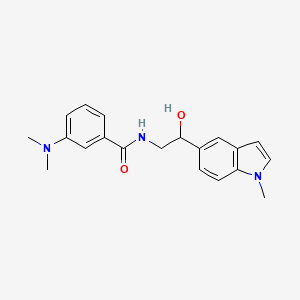
![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)
![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)
